4-[(Dimethylamino)methyl]benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 4-[(Dimethylamino)methyl]benzaldehyde can involve different chemical pathways, including organocatalytic reactions that result in the formation of alpha-substituted acroleins. An example is the reaction involving 4-(dimethylamino)benzoic acid, pyrrolidine, and citronellal leading to the formation of various intermediates and ultimately yielding 3,7-dimethyl-2-methylene-6-octenal, demonstrating the versatility of synthesis methods involving dimethylamino compounds (Benohoud, M., Erkkilä, A., & Pihko, P., 2011).
Molecular Structure Analysis
The molecular structure of 4-[(Dimethylamino)methyl]benzaldehyde has been extensively analyzed using techniques like vibrational spectroscopy, IR, and Raman spectroscopy. A comprehensive study on its molecular structure, including normal coordinate analysis based on its isotopic derivatives, provides detailed insights into the molecular vibrations and the symmetry of the molecule (Kushto, G., & Jagodzinski, P., 1998).
Chemical Reactions and Properties
4-[(Dimethylamino)methyl]benzaldehyde participates in various chemical reactions, including the synthesis of novel dinuclear N-substituted thiosemicarbazonates of rhenium(I), indicating its versatility in forming complex compounds with potential applications in fields like optoelectronics (Argibay-Otero, S., Graña, A. M., Carballo, R., & Vázquez-López, E., 2020).
Physical Properties Analysis
The physical properties of 4-[(Dimethylamino)methyl]benzaldehyde, such as melting points and decomposition temperatures, are crucial for its application in synthesis and material science. Detailed studies, including differential scanning calorimetry (DSC), have been conducted to understand these properties, providing essential data for its practical application (Rocha, M., Di Santo, A., Arias, J. M., Gil, D. M., & Ben Altabef, A., 2015).
Chemical Properties Analysis
The chemical properties of 4-[(Dimethylamino)methyl]benzaldehyde, including its reactivity and interactions with other compounds, have been explored through various studies. For instance, its role as a corrosion inhibitor for mild steel in acidic solutions illustrates its potential in industrial applications, showcasing its protective capabilities and interactions at the molecular level (Singh, D., Kumar, S., Udayabhanu, G., & John, R., 2016).
Scientific Research Applications
Vibrational Dynamics in Crystalline 4-[(Dimethylamino)methyl]benzaldehyde
A study by Nolasco, Ribeiro-Claro, and Vaz (2022) explored the structure and dynamics of crystalline 4-[(Dimethylamino)methyl]benzaldehyde (4DMAB) using Inelastic Neutron Scattering (INS) spectroscopy and periodic DFT calculations. Their research found that the external phonon modes and low-frequency molecular vibrations of 4DMAB are well-described by simulated spectra. Additionally, the crystal field splitting observed for modes assigned to the dimethylamino group suggests its significance in understanding the vibrational dynamics of 4DMAB (Nolasco, Ribeiro-Claro, & Vaz, 2022).
Enantioselective Catalytic Processes
Yamakawa and Noyori (1999) investigated the enantioselective addition of dimethylzinc to benzaldehyde, catalyzed by (2S)-3-exo-(dimethylamino)isobornenol. Their findings revealed the molecular mechanics behind the asymmetric bias generated in the intramolecular methyl-transfer step, providing valuable insights into enantioselective catalysis (Yamakawa & Noyori, 1999).
Vibrational Spectra and Coordinate Analysis
The vibrational spectra and normal coordinate analysis of 4-[(Dimethylamino)methyl]benzaldehyde were reported by Kushto and Jagodzinski (1998). Their work involved infrared and Raman spectroscopy of six isotopic forms of the compound, leading to revisions in the assignment of vibrational modes and providing a deeper understanding of its molecular structure (Kushto & Jagodzinski, 1998).
Meerwein Alkylation of Ehrlich's Aldehyde
Research conducted by Froschauer et al. (2013) focused on the Meerwein alkylation of 4-(Dimethylamino)benzaldehyde, leading to the formation of various iminium salts. This study provided insights into the reactivity and potential applications of this compound in synthetic organic chemistry (Froschauer et al., 2013).
Corrosion Inhibition
A 2016 study by Singh et al. explored the use of 4-(N,N-dimethylamino) benzaldehyde nicotinic hydrazone as a corrosion inhibitor for mild steel. Their findings highlighted its effectiveness and the underlying mechanisms of corrosion inhibition, suggesting practical applications in materials science (Singh et al., 2016).
Crystal Growth and Nonlinear Optical Properties
Jebin et al. (2016) studied the crystal growth and physical properties of a derivative of 4-(dimethylamino)benzaldehyde. They found that the material exhibits significant nonlinear optical properties, suggesting potential applications in photonics and optoelectronics (Jebin et al., 2016).
Safety And Hazards
The compound is harmful if swallowed . It is recommended to wash hands after use, avoid eating, drinking, and smoking in work areas, and remove contaminated clothing and protective equipment before entering eating areas . It is also recommended to ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing .
Future Directions
The compound is used in the synthesis of azo-azomethine dyes by condensation reaction , indicating potential applications in dye manufacturing. It is also used as a reagent in the synthesis of molecular adduct 4DMAB4NP (4-[(dimethylamino)methyl]benzaldehyde 4-nitrophenol) by reacting with 4-nitrophenol , suggesting possible uses in chemical synthesis and research.
properties
IUPAC Name |
4-[(dimethylamino)methyl]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11(2)7-9-3-5-10(8-12)6-4-9/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDFSQZWAINMKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20958074 | |
Record name | 4-[(Dimethylamino)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20958074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Dimethylamino)methyl]benzaldehyde | |
CAS RN |
36874-95-0 | |
Record name | 4-Dimethylaminomethylbenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036874950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(Dimethylamino)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20958074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 36874-95-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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